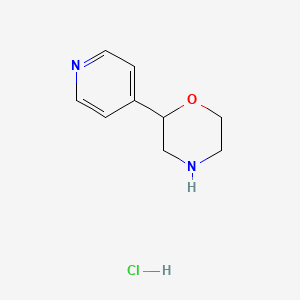

2-Pyridin-4-yl-morpholine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H13ClN2O |

|---|---|

Molecular Weight |

200.66 g/mol |

IUPAC Name |

2-pyridin-4-ylmorpholine;hydrochloride |

InChI |

InChI=1S/C9H12N2O.ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;/h1-4,9,11H,5-7H2;1H |

InChI Key |

YTCSOQLXTOTJHA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C2=CC=NC=C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyridin 4 Yl Morpholine Hydrochloride

Established Synthetic Pathways for the Pyridylmorpholine Core

The creation of the 2-pyridin-4-yl-morpholine core relies on the formation of a carbon-nitrogen bond to link the pyridine (B92270) and morpholine (B109124) rings and the construction of the morpholine ring itself. Several key methodologies have been established to achieve this, each with its own advantages and applications.

Nucleophilic Substitution Strategies for Morpholine Incorporation

Nucleophilic substitution reactions represent a fundamental approach to forming the pyridine-morpholine linkage. youtube.comnih.gov In this strategy, a morpholine derivative acts as a nucleophile, attacking an electrophilic pyridine ring, typically one bearing a leaving group such as a halogen. youtube.comnih.govsci-hub.se The efficiency of this reaction can be influenced by factors such as the nature of the leaving group, the solvent, and the use of catalysts. sci-hub.semdpi.com Microwave irradiation has been shown to dramatically decrease reaction times for nucleophilic aromatic substitution on halopyridines. sci-hub.se

For instance, the reaction of a halopyridine with morpholine can be facilitated by a base to yield the corresponding pyridylmorpholine. The reactivity of the halopyridine often follows the trend F > Cl > Br > I, although this can vary depending on the specific nucleophile and reaction conditions. sci-hub.se

Reductive Amination Approaches to Construct the Morpholine Ring

Reductive amination is a powerful method for the synthesis of amines and can be adapted to construct the morpholine ring. youtube.comharvard.eduorganic-chemistry.org This two-step process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH) being common choices due to their selectivity. harvard.eduyoutube.com

In the context of synthesizing 2-pyridin-4-yl-morpholine, a suitably functionalized pyridine derivative containing a carbonyl group could react with an amino alcohol, followed by an intramolecular reductive amination to form the morpholine ring. Alternatively, a precursor containing the morpholine ring could be attached to the pyridine ring via reductive amination.

| Reagent | Conditions | Outcome |

| Sodium Cyanoborohydride (NaBH3CN) | Mildly acidic (pH ~6-7) | Reduces iminium ions faster than ketones or aldehydes. harvard.edu |

| Sodium Triacetoxyborohydride (Na(OAc)3BH) | Acetic acid | Highly selective for reductive amination, tolerates a wide range of functional groups. harvard.edu |

| Catalytic Hydrogenation (e.g., H2/Pd/C) | Hydrogen gas, palladium on carbon catalyst | Can be used to reduce the intermediate imine/enamine. youtube.comyoutube.com |

Cyclization Reactions in the Formation of Pyridylmorpholines

Cyclization reactions offer another strategic route to the morpholine core. researchgate.net These reactions involve the formation of the heterocyclic morpholine ring from an acyclic precursor. For example, an N-substituted diethanolamine (B148213) derivative, where the substituent is the 4-pyridyl group, can undergo acid-catalyzed cyclization and dehydration to form the morpholine ring. youtube.com

Various cyclization strategies exist, often tailored to the specific functionalities present in the starting materials. These can include intramolecular nucleophilic substitution or addition reactions. Recent advances have also explored the use of pyridinium (B92312) 1,4-zwitterions in formal (5+2) and (3+2) cyclization reactions to construct heterocyclic systems. nih.gov

Cross-Coupling Methodologies for Pyridine-Morpholine Linkages

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-nitrogen bonds. nih.govnih.gov Palladium-catalyzed C-N cross-coupling, in particular, is a widely used method for linking amines to aryl halides. nih.govresearchgate.net In the synthesis of 2-pyridin-4-yl-morpholine, this could involve the coupling of morpholine with a 4-halopyridine in the presence of a palladium catalyst and a suitable ligand. nih.govmdpi.comrsc.org

The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands such as RuPhos, SPhos, and XPhos often showing high efficacy. nih.govresearchgate.net These reactions are typically performed in the presence of a base. Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative for C-N bond formation. nih.gov

| Catalyst System | Reactants | Key Features |

| Pd(OAc)2 / (o-tolyl)3P | Pyridyl aluminum reagents and pyridyl bromides | Proceeds at room temperature without a base. mdpi.com |

| [Pd(phosphine)(py)Cl2] (PEPPSI) complexes | Morpholine and 4-chloroanisole | Additives can significantly improve yields. researchgate.net |

| NiBr2·3H2O / quinuclidine | Morpholine and aryl halides | Can be driven by photoexcitation at room temperature. nih.gov |

Formation of the Hydrochloride Salt

Once the 2-pyridin-4-yl-morpholine core is synthesized, the final step is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 2-pyridin-4-yl-morpholine, with hydrochloric acid. The nitrogen atom of the pyridine ring, being basic, readily accepts a proton from the acid to form the corresponding pyridinium chloride salt. The choice of solvent for this step is important to ensure the precipitation and isolation of the hydrochloride salt in a pure form.

Asymmetric Synthesis and Chiral Resolution Techniques

Since the 2-position of the morpholine ring in 2-pyridin-4-yl-morpholine is a stereocenter, the compound can exist as a pair of enantiomers. For pharmaceutical applications, it is often necessary to obtain a single enantiomer. This can be achieved through two main approaches: asymmetric synthesis or chiral resolution.

Asymmetric synthesis aims to create the desired enantiomer directly. nih.gov One powerful method is asymmetric hydrogenation, where a prochiral precursor, such as a dehydromorpholine, is hydrogenated using a chiral catalyst to produce one enantiomer in excess. nih.govrsc.org Rhodium complexes with chiral bisphosphine ligands have proven effective for the asymmetric hydrogenation of unsaturated morpholines, yielding products with high enantiomeric excess. nih.govrsc.org

Chiral resolution, on the other hand, involves the separation of a racemic mixture of the enantiomers. acs.org This can be accomplished by reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Once separated, the desired enantiomer can be liberated from its salt by treatment with a base.

Enantioselective Catalysis in Pyridylmorpholine Synthesis

The creation of specific enantiomers of pyridylmorpholines is often accomplished through enantioselective catalysis. This approach is crucial as different enantiomers of a chiral molecule can exhibit varied biological activities. Organocatalysis, particularly using morpholine-based catalysts, has been explored for reactions like 1,4-additions. frontiersin.org For instance, catalysts derived from α-amino acids and chiral epichlorohydrin (B41342) have been designed for the enantioselective synthesis of β-Morpholine-amino acids. frontiersin.org The stereochemistry of these catalysts can be adjusted by selecting different stereoisomers of the starting materials, which in turn controls the formation of cis or trans isomers of the final product. frontiersin.org

Despite the potential, morpholine–enamines generally show lower reactivity compared to pyrrolidine-based organocatalysts. frontiersin.org This is attributed to the electronic effects of the oxygen atom and the pyramidal shape of the nitrogen in the morpholine ring, which can decrease the nucleophilicity of the enamine intermediate. frontiersin.org However, studies have shown that with careful design, such as introducing sterically hindering groups, these catalysts can achieve high diastereo- and enantioselectivity in reactions like the Michael addition between aldehydes and nitroolefins. frontiersin.org

The design and synthesis of chiral ligands are also central to enantioselective metal-based catalysis. Ligands like pyridine-oxazolines (PyBOX) and their derivatives are widely used due to their ability to form rigid complexes with metal cations, creating a well-defined chiral environment for the reaction. researchgate.netnih.gov The tunability of these ligands allows for the optimization of enantioselectivity in various catalytic reactions. researchgate.net

Diastereoselective Approaches to Chiral Pyridylmorpholine Precursors

Diastereoselective synthesis is another key strategy for obtaining stereochemically pure pyridylmorpholine precursors. This method involves creating a mixture of diastereomers from a racemic mixture by reacting it with a pure chiral reagent. libretexts.org Since diastereomers have different physical properties, they can be separated using standard laboratory techniques like crystallization or chromatography. libretexts.org

One common approach is the use of a chiral auxiliary. For example, a racemic alcohol can be reacted with an enantiomerically pure carboxylic acid to form a mixture of diastereomeric esters. libretexts.org These esters can then be separated, and subsequent hydrolysis of each ester yields the resolved, enantiomerically pure alcohols. libretexts.org This principle is applicable to the synthesis of chiral precursors for 2-pyridin-4-yl-morpholine.

Intramolecular chiral induction is another powerful technique for achieving diastereoselective synthesis. nih.gov This has been successfully applied in the synthesis of complex molecules like meso-meso linked diporphyrins, where the stereochemistry is controlled through the internal structure of the molecule. nih.gov Similar strategies could be adapted for the synthesis of chiral pyridylmorpholine precursors.

Resolution of Racemic 2-Pyridin-4-yl-morpholine Intermediates

When a synthesis results in a racemic mixture (a 50:50 mix of enantiomers), a resolution process is required to separate the individual enantiomers. libretexts.org A widely used method for resolving racemic bases, such as morpholine derivatives, is to react them with a chiral acid. libretexts.org Commonly used chiral acids include (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. libretexts.org

This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. libretexts.org The completion of the resolution is monitored by measuring the optical rotation of the crystallized salt; the process is complete when the optical rotation no longer changes with further recrystallization. libretexts.org Once a pure diastereomeric salt is isolated, the chiral acid can be removed to yield the pure enantiomer of the morpholine intermediate. libretexts.org

Optimization of Synthetic Reaction Conditions

Role of Catalysts and Ligand Design in Reaction Efficiency

The efficiency of synthesizing pyridylmorpholine is highly dependent on the choice of catalyst and the design of the associated ligands. In many organic reactions, Lewis acids are employed as catalysts. For instance, in certain morpholine syntheses, various Lewis acids have been evaluated, with Mg(OTf)₂ being identified as an optimal catalyst in specific cases. nih.gov

In cross-coupling reactions, which are common in the synthesis of aryl-substituted heterocycles, palladium catalysts are frequently used. The choice of the palladium catalyst and the accompanying ligand can significantly impact the reaction's conversion rate and yield. For example, in Suzuki-Miyaura cross-coupling reactions, catalysts like Pd(PPh₃)₄ have been shown to be effective. nih.gov The ligand plays a crucial role in stabilizing the metal center and influencing the catalytic cycle's efficiency. For instance, the use of bulky and electron-rich phosphine ligands like RuPhos and XPhos can be beneficial in certain amination reactions. nih.gov

Ligand design is also critical in asymmetric catalysis to control enantioselectivity. Chiral tridentate nitrogen ligands incorporating a pyridine ring are particularly attractive due to their ability to create a well-defined chiral pocket around the metal center. researchgate.net The rigidity of the ligand scaffold, as seen in PyBOX ligands, is a key factor in achieving high levels of stereocontrol. researchgate.net

Solvent Systems and Temperature Control in High-Yield Synthesis

The selection of the solvent system and precise temperature control are paramount for achieving high yields in the synthesis of 2-pyridin-4-yl-morpholine. The solvent not only dissolves the reactants but can also influence reaction rates and selectivity. In some multi-component reactions for synthesizing functionalized pyridines, water has been found to be a highly effective and environmentally friendly solvent. researchgate.net In other cases, aprotic solvents like dichloromethane (B109758) (DCM) or ethereal solvents such as 1,4-dioxane (B91453) are preferred. nih.govnih.gov The use of dried solvents is sometimes necessary to ensure the reaction proceeds smoothly. nih.gov

Table 1: Optimization of Reaction Conditions for Michael Addition frontiersin.org

| Entry | Solvent | Conversion (%) |

|---|---|---|

| 1 | Toluene | 99 |

| 2 | CH₂Cl₂ | 99 |

| 3 | THF | 99 |

| 4 | EtOH | 99 |

| 5 | HFIP/Toluene | 99 |

Reaction conditions: Catalyst I, 40°C, 12 h.

Process Scale-Up Considerations and Challenges

Scaling up the synthesis of 2-pyridin-4-yl-morpholine hydrochloride from the laboratory to an industrial scale presents several challenges. A key objective in process development is to design a robust and scalable route that is both efficient and cost-effective. acs.org This often involves modifying the initial medicinal chemistry route to use less expensive reagents and minimize the need for chromatographic purifications. researchgate.net

One of the primary challenges is ensuring consistent reaction performance and product quality at a larger scale. researchgate.net Reactions that work well on a gram scale may behave differently in a large reactor due to issues with mixing, heat transfer, and mass transfer. acs.orgresearchgate.net For example, the removal of gaseous byproducts like carbon dioxide can become a significant issue on a larger scale and may require specialized reactor designs or processing conditions. acs.org

The development of a scalable process often involves a Design of Experiments (DOE) approach to understand the impact of various parameters and to define a robust operating window. acs.org This can lead to significant improvements in yield and a reduction in the process mass intensity (PMI), a measure of the total mass of materials used to produce a certain amount of product. acs.org The use of continuous flow reactors or microreactors is also being explored as a way to improve scalability and control over reaction conditions. researchgate.net

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Mg(OTf)₂ (Magnesium triflate) |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |

| RuPhos |

| XPhos |

| (+)-Tartaric acid |

| (-)-Malic acid |

| (+)-Camphor-10-sulfonic acid |

| Dichloromethane (DCM) |

| 1,4-Dioxane |

| Pyridine-oxazolines (PyBOX) |

| α-Amino acids |

| Chiral epichlorohydrin |

| β-Morpholine-amino acids |

| Aldehydes |

| Nitroolefins |

| Meso-meso linked diporphyrins |

| Carboxylic acid |

| Esters |

| Diastereomeric salts |

Chemical Reactivity and Transformations of 2 Pyridin 4 Yl Morpholine Hydrochloride

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 2-Pyridin-4-yl-morpholine is an electron-deficient aromatic system. This deficiency arises from the greater electronegativity of the nitrogen atom compared to carbon, which results in an uneven distribution of electron density within the ring. This inherent electronic property is a primary determinant of its reactivity.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) reactions compared to benzene. youtube.com This deactivation is a consequence of the nitrogen atom's electron-withdrawing inductive effect, which reduces the nucleophilicity of the aromatic π-system. youtube.com In the case of 2-Pyridin-4-yl-morpholine hydrochloride, the protonation of the pyridine nitrogen further exacerbates this deactivation, making EAS reactions even more challenging.

When subjected to forcing conditions, electrophilic substitution on the pyridine ring typically occurs at the C-3 and C-5 positions (meta to the nitrogen atom). This regioselectivity can be rationalized by examining the resonance structures of the sigma complex intermediate formed during the electrophilic attack. Attack at the C-2, C-4, or C-6 positions would result in a resonance structure where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable. In contrast, attack at the C-3 or C-5 position avoids this destabilizing arrangement. Common EAS reactions such as nitration and sulfonation require harsh conditions to proceed. fiveable.meyoutube.com For instance, the sulfonation of pyridine requires high temperatures. youtube.com

Nucleophilic Attack and Addition Reactions on the Pyridine Moiety

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen atom). These positions bear a partial positive charge due to the electron-withdrawing effect of the nitrogen atom. In 2-Pyridin-4-yl-morpholine, the C-2 position is substituted with the morpholine (B109124) ring. Therefore, nucleophilic attack would be anticipated at the C-4 and C-6 positions.

The presence of a good leaving group at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions. For instance, halopyridines readily undergo substitution with a variety of nucleophiles.

Regioselective Functionalization of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base. It readily reacts with electrophiles to form pyridinium (B92312) salts. For example, reaction with alkyl halides leads to N-alkylation. The formation of pyridinium species can be a strategic move to activate the pyridine ring for certain transformations. chemrxiv.orgnih.gov

Metal-Catalyzed Transformations and Derivatizations

Modern synthetic chemistry offers a plethora of metal-catalyzed cross-coupling reactions that can be employed to functionalize the pyridine ring of 2-Pyridin-4-yl-morpholine. mdpi.comnih.gov These methods provide a powerful toolkit for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly noteworthy. mdpi.com These reactions typically involve the use of a pre-functionalized pyridine, such as a halopyridine, which can be coupled with a wide range of partners including boronic acids, alkenes, and terminal alkynes. mdpi.com

Furthermore, direct C-H activation of the pyridine ring, catalyzed by transition metals like rhodium or nickel, has emerged as a powerful strategy for derivatization, often with regioselectivity that complements traditional methods. nih.govmdpi.com

Reactivity of the Morpholine Ring System

The morpholine ring in 2-Pyridin-4-yl-morpholine possesses a saturated, heterocyclic structure containing both an ether linkage and a secondary amine functionality. nih.gov The reactivity of this moiety is dominated by the nucleophilic character of the nitrogen atom.

Reactions at the Morpholine Nitrogen Atom (e.g., Alkylation, Acylation, Amidation)

The nitrogen atom of the morpholine ring is a strong nucleophile and readily participates in a variety of reactions.

Alkylation: The morpholine nitrogen can be alkylated using alkyl halides or other alkylating agents. chemrxiv.org This reaction introduces an alkyl group onto the nitrogen, forming a tertiary amine.

Acylation: Reaction with acyl chlorides or anhydrides results in the formation of an N-acylmorpholine. youtube.com This is a common transformation used to introduce carbonyl-containing functional groups.

Amidation: The morpholine nitrogen can also undergo amidation reactions. For instance, it can react with carboxylic acids in the presence of a coupling agent to form an amide bond. nih.gov

Ring-Opening and Ring-Contraction Reactions of Morpholine

The morpholine ring, a saturated heterocycle, is generally stable. However, under specific conditions, it can undergo ring-opening or ring-contraction reactions. While literature specifically detailing these reactions for 2-pyridin-4-yl-morpholine is scarce, general principles of morpholine and other heterocyclic chemistry can provide insight into its potential reactivity.

Ring-Opening Reactions: Ring-opening of the morpholine moiety typically requires cleavage of a carbon-oxygen or carbon-nitrogen bond. For instance, derivatives like morpholine-2,5-diones can undergo ring-opening polymerization catalyzed by various metal compounds. rsc.orgnih.gov Another strategy involves the SN2-type ring opening of activated aziridines with haloalcohols, which is a method for synthesizing morpholines, but highlights the susceptibility of related small rings to nucleophilic attack. nih.gov For a 2-substituted morpholine, cleavage might be initiated by activating one of the heteroatoms or an adjacent group.

Ring-Contraction Reactions: Ring contractions are less common for the morpholine ring itself but are known for larger carbocyclic and heterocyclic systems, often proceeding through cationic, anionic, or carbenoid intermediates. wikipedia.org For example, the Favorskii rearrangement of α-halo cycloalkanones is a well-known method for ring contraction. harvard.educhemistrysteps.com A hypothetical ring contraction of the morpholine ring in 2-pyridin-4-yl-morpholine could be envisioned through a rearrangement, potentially initiated by the formation of a reactive intermediate at a position adjacent to one of the heteroatoms, though this would likely require harsh reaction conditions. etsu.edu General mechanisms for ring contractions often involve the formation of a more stable ring system or the relief of ring strain, which is less of a driving force for the relatively stable six-membered morpholine ring. wikipedia.orgchemistrysteps.com

Reactions Involving Adjacent Stereocenters

The 2-pyridin-4-yl-morpholine molecule possesses a stereocenter at the C2 position of the morpholine ring, where the pyridine ring is attached. The presence of this chiral center has significant implications for the stereochemical outcome of reactions occurring at or near this position.

The synthesis of enantiomerically pure 2-substituted morpholines is a topic of considerable interest in medicinal chemistry. e3s-conferences.org Asymmetric hydrogenation of 2-substituted dehydromorpholines is one method to achieve this, yielding products with high enantioselectivity. e3s-conferences.org The stereocenter adjacent to the oxygen atom at C2 can direct the approach of reagents in subsequent reactions. For example, in functionalization reactions at other positions of the morpholine ring, the existing stereocenter can lead to diastereoselective outcomes.

Studies on substituted morpholines have shown that steric and stereoelectronic effects, such as the avoidance of pseudo A1,3 strain, can govern the conformational preferences and reactivity of the ring. acs.org In reactions involving the formation of new stereocenters, the original C2 stereocenter can influence the diastereomeric ratio of the products. For instance, in photoredox-mediated Giese-type reactions on morpholine derivatives, the stereochemistry at C2 has been shown to be influenced by the anomeric effect of the ring oxygen. acs.org The stereoselective synthesis of morpholine derivatives often relies on controlling the configuration of newly formed stereocenters, a process that can be influenced by existing chiral centers within the molecule. nih.govmdpi.com

Acid-Base Properties and Protonation Dynamics of the Hydrochloride Salt

2-Pyridin-4-yl-morpholine contains two basic nitrogen atoms: the secondary amine of the morpholine ring and the nitrogen of the pyridine ring. As a hydrochloride salt, one or both of these nitrogens are protonated. The specific site of protonation is determined by the relative basicity (pKa of the conjugate acids) of the two nitrogen atoms.

The pKa of the conjugate acid of morpholine is approximately 8.4, while the pKa of the pyridinium ion is around 5.2. However, the substitution on both rings in 2-pyridin-4-yl-morpholine will alter these values. A predicted pKa for the conjugate acid of 2-(pyridin-4-yl)morpholine (B1603714) is approximately 8.01. chemicalbook.com This value is closer to that of morpholine, suggesting the morpholine nitrogen is the more basic center. The pKa of 2-methylpyridine (B31789) is 5.96, indicating that alkyl substitution on the pyridine ring can influence its basicity. charite.de

In an acidic solution, the more basic morpholine nitrogen will be protonated first. Therefore, in this compound, the proton is expected to reside primarily on the morpholine nitrogen.

Protonation Equilibrium: The acid-base equilibrium can be represented as follows:

Py-Morpholine + H+ ⇌ [Py-Morpholine-H]+ (Morpholine protonated)

[Py-Morpholine-H]+ + H+ ⇌ [H-Py-Morpholine-H]2+ (Both nitrogens protonated)

The position of this equilibrium is dependent on the pH of the solution. riversidelocalschools.compcmac.org At physiological pH, a significant portion of the molecules will exist with the morpholine nitrogen protonated. The presence of the hydrochloride salt influences the solubility and handling of the compound, often rendering it as a crystalline solid with improved aqueous solubility compared to the free base. nih.gov

Table 1: Predicted and Representative pKa Values

| Compound/Functional Group | pKa (Conjugate Acid) | Reference |

| 2-(Pyridin-4-yl)morpholine (Predicted) | 8.01 | chemicalbook.com |

| Morpholine | ~8.4 | nih.gov |

| Pyridine | ~5.2 | |

| 2-Methylpyridine | 5.96 | charite.de |

Derivatization Strategies for Advanced Molecular Architectures

2-Pyridin-4-yl-morpholine is a versatile scaffold for the synthesis of more complex molecules, owing to the reactive sites on both the morpholine and pyridine rings. e3s-conferences.orgresearchgate.net Derivatization can be targeted at the morpholine nitrogen, the carbon atoms of the morpholine ring, or the pyridine ring.

Derivatization of the Morpholine Ring:

N-Alkylation/N-Arylation: The secondary amine of the morpholine ring is a common site for derivatization. It can undergo nucleophilic substitution with alkyl halides or be subjected to palladium-catalyzed N-arylation to introduce a wide variety of substituents. e3s-conferences.org These modifications are frequently used to modulate the pharmacokinetic properties of drug candidates. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylmorpholines. This transformation can be used to introduce amide functionalities or to serve as a protecting group strategy.

Functionalization of Morpholine Carbons: While the C2 position is already substituted, the C3 position can be a target for introducing further diversity. Methods for the synthesis of 3-substituted morpholines have been developed, often starting from different precursors but highlighting the chemical space accessible around the morpholine core. acs.org

Derivatization of the Pyridine Ring:

Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The position of substitution is directed by the nitrogen atom and the existing substituent.

Nucleophilic Aromatic Substitution: Halogenated pyridine derivatives can undergo nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles. For example, a bromo-substituted pyridine ring can be a handle for further functionalization. uni.lu

Palladium-Catalyzed Cross-Coupling Reactions: The pyridine ring can be functionalized using modern cross-coupling reactions. For instance, conversion to a pyridine boronic acid pinacol (B44631) ester allows for Suzuki coupling reactions to form new carbon-carbon bonds. sigmaaldrich.com

These derivatization strategies allow for the systematic exploration of the chemical space around the 2-pyridin-4-yl-morpholine core, enabling the synthesis of libraries of compounds for various applications, particularly in medicinal chemistry. acs.orgnih.gov

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| N-Arylation | Ar-Br, Pd2(dba)3, ligand, NaOtBu | N-Aryl-2-(pyridin-4-yl)morpholine | e3s-conferences.org |

| N-Acylation | R-COCl, base | N-Acyl-2-(pyridin-4-yl)morpholine | |

| Suzuki Coupling (on pyridine) | Pinacol borane, catalyst; then Ar-X, Pd catalyst | 2-(Aryl-pyridin-4-yl)morpholine | sigmaaldrich.com |

| Mannich Reaction | Formaldehyde, secondary amine | N-Mannich base derivatives | researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Pyridin-4-yl-morpholine hydrochloride, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a detailed map of the proton and carbon frameworks.

¹H NMR Spectral Interpretation for Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the morpholine (B109124) ring. The protonation of the pyridine nitrogen and/or the morpholine nitrogen to form the hydrochloride salt will cause a significant downfield shift for the adjacent protons due to the increased electron-withdrawing effect.

The pyridine ring protons would typically appear as two sets of doublets in the aromatic region. The protons at the 2 and 6 positions of the pyridine ring are chemically equivalent, as are the protons at the 3 and 5 positions. Due to the substitution at the 4-position, these equivalencies are removed. The protons ortho to the pyridinium (B92312) nitrogen (at C2 and C6) would be the most deshielded.

The morpholine ring, existing in a chair conformation, will show complex multiplets for its methylene (B1212753) protons. The protons on the carbons adjacent to the oxygen and nitrogen atoms will have different chemical shifts. The proton on the carbon bearing the pyridine ring (C2 of the morpholine) would appear as a distinct multiplet. The hydrochloride salt formation can lead to peak broadening of the N-H proton, which may be exchangeable with deuterium (B1214612) in solvents like D₂O.

A detailed analysis of the coupling constants (J-values) would provide information about the dihedral angles between adjacent protons, further confirming the conformation of the morpholine ring. For instance, a large coupling constant between two protons on adjacent carbons in the morpholine ring would suggest an axial-axial relationship.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Pyridin-4-yl-morpholine Moiety (Note: Actual values for the hydrochloride salt may vary due to solvent and protonation effects.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-2, H-6 | 8.5 - 8.7 | d |

| Pyridine H-3, H-5 | 7.3 - 7.5 | d |

| Morpholine H-2 | 4.5 - 4.7 | m |

| Morpholine H-3 (axial) | 3.0 - 3.2 | m |

| Morpholine H-3 (equatorial) | 3.3 - 3.5 | m |

| Morpholine H-5 (axial) | 3.8 - 4.0 | m |

| Morpholine H-5 (equatorial) | 4.0 - 4.2 | m |

| Morpholine H-6 (axial) | 2.8 - 3.0 | m |

| Morpholine H-6 (equatorial) | 3.1 - 3.3 | m |

| Morpholine NH | Broad, variable | s |

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum of this compound will display distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 120-160 ppm). The carbon attached to the nitrogen (C4) and the carbons ortho to it (C3 and C5) will have their chemical shifts significantly influenced by the electron-withdrawing nature of the pyridinium nitrogen.

The morpholine ring carbons will appear in the aliphatic region. The carbons adjacent to the oxygen and nitrogen atoms (C2, C6, and C3, C5) will be deshielded and appear at higher chemical shifts compared to typical alkanes. The C2 carbon, being attached to both a nitrogen and a pyridine ring, will be the most downfield of the morpholine carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Pyridin-4-yl-morpholine Moiety (Note: Actual values for the hydrochloride salt may vary.)

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2, C-6 | ~150 |

| Pyridine C-3, C-5 | ~125 |

| Pyridine C-4 | ~148 |

| Morpholine C-2 | ~75 |

| Morpholine C-3 | ~45 |

| Morpholine C-5 | ~67 |

| Morpholine C-6 | ~50 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). wikipedia.org For instance, it would show the connectivity between the protons on adjacent carbons within the morpholine ring and between the ortho and meta protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. mdpi.com It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (which have no attached protons) and for confirming the connectivity between the pyridine and morpholine rings. For example, correlations would be expected between the pyridine protons and the C2 carbon of the morpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, regardless of whether they are directly bonded. NOESY is instrumental in determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the morpholine ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, electrospray ionization (ESI) would likely be used, which is a soft ionization technique suitable for polar and salt compounds.

The mass spectrum would be expected to show a prominent peak for the protonated molecule (the free base), [M+H]⁺. The predicted monoisotopic mass of the free base (C₉H₁₂N₂O) is 164.09 g/mol , so the [M+H]⁺ ion would appear at an m/z of approximately 165.10.

The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for morpholine-containing compounds involve the cleavage of the morpholine ring. For N-substituted morpholines, fragmentation often occurs at the bonds adjacent to the nitrogen atom. The pyridine ring is relatively stable, but fragmentation can occur by loss of small neutral molecules.

Table 3: Predicted Mass Spectrometry Data for 2-(pyridin-4-yl)morpholine (B1603714)

| Adduct | Predicted m/z |

| [M+H]⁺ | 165.10224 |

| [M+Na]⁺ | 187.08418 |

| [M-H]⁻ | 163.08768 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

The FTIR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 2500-3000 cm⁻¹ would be indicative of the N-H⁺ stretching vibration of the morpholinium and/or pyridinium hydrochloride. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic morpholine ring would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage in the morpholine ring would give a strong absorption band around 1100 cm⁻¹. The presence of the hydrochloride salt may cause shifts in the positions of these bands compared to the free base.

Table 4: General Infrared Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H⁺ (salt) | Stretching | 2500 - 3000 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2800 - 3000 |

| C=C, C=N (Pyridine) | Stretching | 1400 - 1600 |

| C-O-C (Ether) | Stretching | 1050 - 1150 |

| C-N | Stretching | 1000 - 1250 |

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. For this compound, an XRD analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would confirm the chair conformation of the morpholine ring and the planarity of the pyridine ring.

Single Crystal X-ray Diffraction for Molecular Geometry and Absolute Configuration

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise molecular geometry and, when applicable, the absolute configuration of a crystalline compound. mdpi.com This powerful analytical technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The subsequent diffraction pattern, resulting from the constructive interference of X-rays scattered by the electron clouds of the atoms within the crystal lattice, provides detailed information about the atomic positions. carleton.edu

Although specific crystallographic data for this compound is not publicly available, the analysis of closely related morpholine derivatives provides significant insight into the expected structural features. For instance, the study of various substituted morpholine compounds reveals that the morpholine ring typically adopts a stable chair conformation. nih.govsoton.ac.uk This conformation minimizes steric strain and is a common feature in six-membered heterocyclic rings.

The process of SCXRD analysis involves mounting a suitable single crystal on a goniometer within the diffractometer. The crystal is then rotated while being irradiated with X-rays, and the intensities and positions of the diffracted beams are meticulously recorded. This data is then processed using complex mathematical algorithms, such as Fourier transforms, to generate an electron density map of the unit cell. From this map, the positions of individual atoms can be determined with high precision, allowing for the calculation of bond lengths, bond angles, and torsion angles.

For a chiral molecule like 2-Pyridin-4-yl-morpholine, which possesses a stereocenter at the C2 position of the morpholine ring, SCXRD is instrumental in determining the absolute configuration (R or S). This is often achieved through the use of anomalous dispersion, where the scattering factor of an atom becomes a complex number, particularly when the X-ray wavelength is near an absorption edge of one of the atoms in the crystal.

To illustrate the type of data obtained from a single crystal X-ray diffraction experiment, the crystallographic parameters for a related morpholine derivative, 4-(4-Nitrophenyl)morpholine, are presented in the table below. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂O₃ |

| Molecular Weight | 208.22 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.5445 (6) |

| b (Å) | 8.3832 (3) |

| c (Å) | 16.2341 (6) |

| Volume (ų) | 1979.42 (13) |

| Z | 8 |

| Temperature (K) | 293 |

Table 1: Representative Single Crystal X-ray Diffraction Data for 4-(4-Nitrophenyl)morpholine. nih.gov

This data provides the fundamental dimensions of the unit cell, the smallest repeating unit of the crystal lattice. The space group offers information about the symmetry elements present within the crystal. Such detailed structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. researchgate.net

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary and more routinely accessible technique used for the characterization of crystalline materials. carleton.edu Unlike SCXRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline powder. carleton.edu This method is primarily used for phase identification, determination of sample purity, and analysis of crystalline phase transitions. carleton.edutandfonline.com

In a PXRD experiment, a finely ground sample is exposed to a monochromatic X-ray beam. The random orientation of the crystallites in the powder ensures that all possible diffraction planes are exposed to the X-ray beam, resulting in a diffraction pattern characterized by a series of peaks at specific diffraction angles (2θ). carleton.edu This pattern serves as a unique "fingerprint" for a specific crystalline phase. nih.gov

For this compound, PXRD would be employed to:

Confirm the crystalline nature of a synthesized batch.

Identify the specific polymorphic form , as different crystal packing arrangements (polymorphs) will produce distinct PXRD patterns.

Assess the purity of the sample by detecting the presence of any crystalline impurities, which would appear as additional peaks in the diffractogram.

Monitor phase transformations that may occur under different conditions, such as changes in temperature or humidity.

The experimental PXRD pattern of an unknown sample can be compared to a database of known patterns, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD), for phase identification. cambridge.org Alternatively, a theoretical PXRD pattern can be calculated from single crystal X-ray diffraction data and compared with the experimental pattern to confirm the bulk purity of a sample. tandfonline.com

The data obtained from a PXRD analysis is typically presented as a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of the material's crystal structure.

To provide an example of the data derived from a powder diffraction analysis, the table below shows representative PXRD data for a heterocyclic compound. The table lists the 2θ angles of the most intense diffraction peaks and their corresponding d-spacings, which represent the distances between parallel planes of atoms in the crystal lattice, calculated using Bragg's Law (nλ = 2d sinθ). carleton.edu

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 85 |

| 18.9 | 4.69 | 60 |

| 21.1 | 4.21 | 95 |

| 25.8 | 3.45 | 70 |

| 28.4 | 3.14 | 55 |

Table 2: Representative Powder X-ray Diffraction Data.

This fingerprint of diffraction peaks is crucial for routine quality control and for ensuring the consistency of the crystalline form of this compound in various applications.

Computational and Theoretical Investigations of 2 Pyridin 4 Yl Morpholine Hydrochloride

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to calculate the electronic structure and properties of molecules like 2-Pyridin-4-yl-morpholine hydrochloride.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov In molecules containing aromatic systems like pyridine (B92270) and heteroatoms like nitrogen and oxygen, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. For this compound, the protonation of one of the nitrogen atoms significantly influences the electronic distribution and, consequently, the orbital energies.

DFT calculations can precisely map the distribution and energies of these orbitals. The analysis reveals which atoms or functional groups contribute most significantly to these frontier orbitals, providing a basis for predicting sites of electrophilic and nucleophilic attack.

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Heterocyclic Compounds Calculated via DFT

| Compound/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reactivity Implication |

|---|---|---|---|---|

| Pyridine | -6.5 | -0.5 | 6.0 | Kinetically Stable |

| Morpholine (B109124) | -5.8 | 1.2 | 7.0 | Kinetically Stable |

| Pyrazolo[3,4-d]pyrimidine Derivative | -6.2 | -2.5 | 3.7 | Chemically Reactive nih.gov |

Note: This table presents illustrative data from computational studies on related structures to indicate typical value ranges. Actual values for this compound would require specific DFT calculations.

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate molecular structures.

Vibrational Frequencies: DFT can also be used to calculate the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. The theoretical vibrational spectrum can aid in the assignment of experimental bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov For this compound, key vibrational modes would include the N-H stretching of the protonated amine, C-O-C stretching of the morpholine ether group, and various C-C and C-N stretching and deformation modes of both the morpholine and pyridine rings. researchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Morpholine Ring

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3450 | 3486 | Stretching of the amine group nih.gov |

| C-H Stretch | 2950-3050 | 2900-3000 | Asymmetric and symmetric stretching |

| CH₂ Deformation | 1375 | 1380 | Scissoring/bending motions researchgate.net |

| C-O-C Stretch | 1035 | 1040 | Stretching of the ether linkage researchgate.net |

Note: Data are representative values from literature on morpholine-containing structures. nih.govresearchgate.net Precise frequencies are dependent on the specific molecule and computational method.

A molecule's three-dimensional structure is critical to its function. DFT calculations can be used to perform geometry optimization, which finds the lowest energy arrangement of atoms in a molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

The morpholine ring typically adopts a chair conformation, which is energetically more favorable than the boat or twist-boat conformations. researchgate.netnih.gov Theoretical calculations can determine the preferred orientation of the substituent at the nitrogen atom (axial vs. equatorial). For the 2-pyridin-4-yl group, calculations would reveal the most stable rotational orientation (dihedral angle) relative to the morpholine ring. The protonation site, whether on the morpholine nitrogen or the pyridine nitrogen, would also be determined based on the lowest energy state. In similar structures, protonation typically occurs at the more basic morpholine nitrogen.

Table 3: Typical Optimized Geometrical Parameters for a Chair-Conformation Morpholine Ring

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-N | 1.46 | C-N-C | 110.5 |

| C-O | 1.43 | C-O-C | 111.0 |

| C-C | 1.53 | N-C-C | 110.0 |

Note: These are generalized values. The pyridine substituent and hydrochloride formation would cause slight deviations in the actual optimized geometry.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While DFT calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular movements, conformational changes, and intermolecular interactions in a simulated environment, such as in a solvent like water. mdpi.com

For this compound, MD simulations can be used to:

Explore the conformational landscape by simulating the transitions between different low-energy conformations.

Study the stability of the chair conformation of the morpholine ring and the rotation of the pyridine ring in a solution.

Analyze the interactions between the molecule and surrounding solvent molecules, providing a detailed picture of its solvation shell.

Investigate how the molecule might interact with biological targets, such as proteins or nucleic acids, by simulating the formation and stability of a ligand-receptor complex. mdpi.com

Theoretical Studies on Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of the reaction, which governs its rate. nih.gov

For this compound, theoretical studies could investigate various potential reactions, such as:

N-alkylation or N-acylation: The reactivity of the nitrogen atoms towards electrophiles.

Oxidation: The potential oxidation sites on the molecule.

Aromatic substitution: Reactions occurring on the pyridine ring.

DFT calculations can model the pathway of these reactions, calculate the energy barriers, and provide detailed geometries of the transition states. This information is invaluable for understanding the molecule's chemical stability and for designing synthetic pathways. nih.gov

Structure-Reactivity Relationships Derived from Computational Data

By combining data from various computational methods, it is possible to establish clear relationships between the structure of this compound and its chemical reactivity.

Key descriptors derived from computational data include:

HOMO-LUMO Gap: As discussed, a smaller gap generally implies higher reactivity. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. It highlights electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this molecule, the area around the oxygen atom and the non-protonated nitrogen would likely be electron-rich, while the regions near the hydrogen atoms (especially the one on the protonated nitrogen) would be electron-poor.

Atomic Charges: Calculating the partial charge on each atom helps to quantify the electron distribution and identify reactive sites.

Hardness and Softness: These concepts, related to the HOMO-LUMO gap, describe the molecule's resistance to changes in its electron distribution. Soft molecules, which have small energy gaps, are generally more reactive. mdpi.com

Applications in Advanced Organic Synthesis

2-Pyridin-4-yl-morpholine Hydrochloride as a Key Building Block in Complex Molecule Construction

The structural architecture of this compound, featuring a reactive pyridine (B92270) ring and a conformationally flexible morpholine (B109124) moiety, positions it as a valuable building block in the construction of more complex molecular frameworks. The pyridine nitrogen offers a site for alkylation, arylation, or metal coordination, while the morpholine ring can influence solubility and metabolic stability in medicinal chemistry contexts. nih.gov Although specific examples detailing the direct use of the hydrochloride salt in complex molecule synthesis are not extensively documented in publicly available literature, the inherent reactivity of its constituent parts suggests its utility. For instance, the pyridine component can participate in C-C bond-forming reactions, such as Suzuki or Stille couplings, to introduce further substitution and build molecular complexity.

Utility in the Preparation of Heterocyclic Compound Libraries

The creation of diverse libraries of heterocyclic compounds is a fundamental strategy in drug discovery and materials science. The morpholine and pyridine rings are considered "privileged structures" due to their frequent appearance in bioactive compounds. nih.gov The use of morpholine-containing building blocks is a common approach in the generation of such libraries. researchgate.net While specific library syntheses starting from this compound are not prominently reported, its structure is well-suited for this purpose. Through modifications of the pyridine ring and potential derivatization of the morpholine nitrogen (after deprotonation of the hydrochloride salt), a variety of analogs can be systematically generated. This approach allows for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents or functional materials.

Role as a Synthetic Intermediate in Multi-step Organic Transformations

A synthetic intermediate is a molecular entity that is formed from the reactants and reacts further to give the desired product of a chemical reaction. While detailed multi-step transformations explicitly citing this compound as an intermediate are not readily found in scientific literature, the general class of pyridyl-morpholines serves this role in various synthetic sequences. For example, a related compound, 4-(Pyridin-2-yl)morpholine, is recognized as a heterocyclic organic compound and a known intermediate in the synthesis of pharmaceuticals and other fine chemicals. chemsynthesis.com The hydrochloride salt of 2-Pyridin-4-yl-morpholine can be readily converted to its free base, which can then undergo a variety of chemical transformations, making it a latent but valuable intermediate.

Design and Synthesis of Ligands or Catalysts Utilizing the Pyridylmorpholine Moiety

The pyridyl-nitrogen atom of the 2-Pyridin-4-yl-morpholine scaffold is a prime site for coordination with transition metals, making it an attractive component in the design of novel ligands and catalysts. The combination of a hard nitrogen donor from the pyridine and the softer oxygen and nitrogen atoms of the morpholine ring can lead to ligands with unique electronic and steric properties. These properties are crucial for influencing the activity and selectivity of metal catalysts in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. While specific catalysts derived directly from this compound are not widely reported, the broader class of pyridinophane ligands, which share the pyridyl motif, has been shown to form catalytically active complexes with metals like iron for C-C coupling reactions. nih.gov Furthermore, morpholine-based organocatalysts have been developed for reactions such as 1,4-additions. frontiersin.org

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Mechanistic Insights

The synthesis of pyridinyl-morpholine scaffolds is an active area of research, with future work poised to move beyond traditional methods toward more efficient and versatile strategies.

Current synthetic approaches for similar structures, such as 4-(6-Methylpyridin-2-yl)morpholine hydrochloride, typically involve a nucleophilic aromatic substitution reaction. evitachem.com This process often utilizes a halogenated pyridine (B92270) (e.g., 2-chloro-6-methylpyridine) and morpholine (B109124), frequently in the presence of a base and a solvent like dimethylformamide (DMF) at elevated temperatures. evitachem.com

Future explorations are likely to focus on the following:

Catalyst-Driven C-N Cross-Coupling: Advanced methods such as the Buchwald-Hartwig amination offer a powerful alternative for forming the crucial C-N bond between the pyridine and morpholine rings. researchgate.net Research into using more efficient and earth-abundant metal catalysts, as opposed to palladium, will be a key objective.

One-Pot and Tandem Reactions: Designing tandem or one-pot reactions that construct the heterocyclic system in a single, efficient sequence is a significant goal. For instance, a Pd(0)-catalyzed Tsuji-Trost reaction followed by an in-situ Fe(III)-catalyzed heterocyclization has been used to create substituted morpholines, a strategy that could be adapted for pyridinyl-morpholine synthesis. organic-chemistry.org

Diastereoselective Synthesis: For creating specific stereoisomers of substituted morpholines, iron(III)-catalyzed diastereoselective synthesis from precursors like 1,2-amino ethers and 1,2-hydroxy amines presents a promising avenue. organic-chemistry.org

Mechanistic Elucidation: A deeper understanding of reaction mechanisms is crucial for optimizing yields and minimizing byproducts. Future studies will likely employ kinetic analysis and computational modeling to probe the transition states and intermediates of both existing and novel synthetic pathways. For example, understanding the enamine formation and subsequent condensation in multi-component reactions can lead to more controlled and higher-yielding syntheses of complex pyridine derivatives. mdpi.com

Development of Sustainable and Green Chemistry Approaches for Production

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce their environmental impact. rsc.orgresearchgate.net The production of 2-Pyridin-4-yl-morpholine hydrochloride and related compounds is an ideal candidate for such improvements.

Traditional syntheses often rely on hazardous solvents and require significant energy input. rasayanjournal.co.in Future research will focus on creating more sustainable processes by targeting several key areas:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields in the synthesis of pyridine and pyrimidine (B1678525) derivatives. rasayanjournal.co.innih.govresearchgate.net Applying microwave irradiation to the coupling of morpholine and pyridine fragments could lead to a more energy-efficient production method. nih.gov

Green Solvents and Solvent-Free Reactions: A major goal is to replace conventional organic solvents with environmentally benign alternatives like ethanol, glycerol, or water. mdpi.com Furthermore, developing solvent-free methods, such as mechanochemical grinding, represents a highly efficient and eco-friendly approach that minimizes waste. mdpi.com

Catalysis: The use of catalysts is a cornerstone of green chemistry as it increases reaction rates and selectivity, often under milder conditions. biosynce.com The development of recyclable and highly active catalysts, potentially based on non-precious metals, would significantly enhance the sustainability of the synthesis. nih.govbiosynce.com

Atom Economy: Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the final product, are a powerful tool for maximizing atom economy. rasayanjournal.co.innih.gov Designing an MCR strategy for this compound would reduce waste and simplify purification processes. rasayanjournal.co.in

| Green Chemistry Approach | Key Advantages | Relevant Research Area |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, higher yields. rasayanjournal.co.innih.gov | Synthesis of Pyridine/Pyrimidine Derivatives. nih.govresearchgate.net |

| Green Solvents (e.g., ethanol, glycerol) | Reduced toxicity and environmental impact, often derived from renewable resources. mdpi.com | Pharmaceutical Synthesis and Purification. mdpi.com |

| Recyclable Catalysts | Minimized waste, lower production costs, improved process efficiency. nih.govbiosynce.com | Metal-Pyridine Complex Catalysis. biosynce.com |

| Multi-Component Reactions (MCRs) | High atom economy, reduced number of synthetic steps, simplified workup. rasayanjournal.co.in | Heterocycle Synthesis. rasayanjournal.co.innih.gov |

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry is becoming an indispensable tool in modern synthetic planning, offering the ability to predict outcomes and design reactions in silico before entering the laboratory.

For a molecule like this compound, computational modeling can provide deep insights:

Reaction Pathway and Mechanistic Analysis: Quantum mechanics methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and determine the stability of intermediates and transition states. nih.gov This allows researchers to understand why a particular reaction is successful or fails and to predict how changes in reactants or conditions will affect the outcome.

Predictive Synthesis: The rise of artificial intelligence (AI) and machine learning (ML) is transforming reaction design. cnr.it By training algorithms on vast datasets of known chemical reactions, ML models can predict the optimal conditions (catalyst, solvent, temperature) for a desired transformation, suggest novel synthetic routes, and even forecast potential byproducts. biorxiv.org

Virtual Screening of Catalysts: Computational models can be used to screen virtual libraries of potential catalysts for C-N bond-forming reactions. This accelerates the discovery of new, more efficient, and cost-effective catalysts, bypassing much of the laborious trial-and-error of traditional catalyst development. cnr.it

Potential in Material Science and Supramolecular Chemistry Applications

The distinct structural features of this compound make it an intriguing building block for applications beyond medicine, particularly in material science and supramolecular chemistry.

The pyridine ring and the morpholine moiety offer specific sites for non-covalent interactions, which are the basis of supramolecular assembly:

Coordination Polymers and MOFs: The nitrogen atom of the pyridine ring is an excellent ligand for coordinating with metal ions. biosynce.com This suggests that 2-Pyridin-4-yl-morpholine could serve as a multitopic linker for the construction of metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, separation, and catalysis.

Supramolecular Assembly: The molecule possesses hydrogen bond acceptors (the morpholine oxygen and pyridine nitrogen) and the pyridine ring can engage in π-π stacking interactions. nih.gov These features make it a promising tecton (building block) for creating self-assembled supramolecular architectures. Research in this area could explore the formation of complex structures held together by a combination of hydrogen and halogen bonds, leading to materials with tailored properties. nih.gov

Functional Materials: Pyridine derivatives are known to have applications in light-emitting devices and as molecular wires. rasayanjournal.co.in The incorporation of the morpholine group could modify the electronic and solubility properties, potentially leading to new functional organic materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Pyridin-4-yl-morpholine hydrochloride, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2,6-dimethylmorpholine and 4-chloropyridine. Critical parameters include:

- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the morpholine nitrogen .

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency .

- Temperature control : Reactions are often conducted under reflux (80–100°C) to ensure completion .

Yield optimization can be monitored via thin-layer chromatography (TLC) or HPLC, with purification by recrystallization.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm structural integrity, with pyridyl protons resonating at δ 8.3–8.5 ppm .

- X-ray crystallography : SHELXL (via SHELX suite) is widely used for refining crystal structures, particularly for resolving hydrogen bonding and chloride ion positioning .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (228.72 g/mol) and fragmentation patterns .

Q. What preliminary biological screening assays are appropriate for assessing its antimicrobial potential?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Comparative analysis : Benchmark against structurally similar compounds (e.g., 4-(4-pyridyl)morpholine) to contextualize activity (see table in ) .

- Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity before advancing to in vivo studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

- Methodological Answer :

- Assay standardization : Variability in MIC protocols (e.g., inoculum size, growth media) can skew results. Use CLSI guidelines for consistency .

- Structural analogs analysis : Compare substituent effects; e.g., 2,6-dimethyl groups enhance antimicrobial activity vs. non-methylated analogs (see ’s comparative table) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, isolating variables like solvent or pH effects .

Q. What strategies improve the stability of this compound under various experimental conditions?

- Methodological Answer :

- Storage conditions : Store at –20°C in airtight, light-protected containers to prevent hydrolysis or photodegradation .

- Buffered solutions : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays to minimize acid-catalyzed degradation .

- Accelerated stability studies : Conduct stress testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. How can regioselectivity be optimized in substitution reactions involving the pyridyl ring?

- Methodological Answer :

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to guide nucleophilic attack .

- Catalytic systems : Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions, ensuring inert atmosphere (N₂/Ar) to prevent side reactions .

- Computational modeling : DFT calculations predict reactive sites on the pyridyl ring, guiding experimental design .

Q. How should researchers address twinning or disorder in crystal structures of this compound using SHELX?

- Methodological Answer :

- Twin refinement : Use SHELXL’s TWIN/BASF commands to model twinned data, adjusting the BASF parameter iteratively .

- Disorder handling : Apply PART/SUMP constraints to resolve overlapping atoms, validated by difference Fourier maps .

- Validation tools : Check R-factor convergence and ADDSYM in PLATON to confirm space group assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.